N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13644040
InChI: InChI=1S/C22H20F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-11,14-15H,12-13H2,1H3,(H,26,27)/t15-/m0/s1
SMILES: CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C22H20F3NO
Molecular Weight: 371.4 g/mol

N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide

CAS No.:

Cat. No.: VC13644040

Molecular Formula: C22H20F3NO

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide -

Specification

Molecular Formula C22H20F3NO
Molecular Weight 371.4 g/mol
IUPAC Name N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propanamide
Standard InChI InChI=1S/C22H20F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-11,14-15H,12-13H2,1H3,(H,26,27)/t15-/m0/s1
Standard InChI Key GDEHAOJGPHEOSO-HNNXBMFYSA-N
Isomeric SMILES C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F
SMILES CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F
Canonical SMILES CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Structure and Stereochemistry

Molecular Formula and Structural Features

The compound’s molecular formula is C₂₂H₂₀F₃NO, with a molar mass of 371.4 g/mol . Key structural elements include:

  • A naphthalene ring (10-π electron system) providing planar rigidity.

  • A trifluoromethyl (-CF₃) group at the meta position of the phenyl ring, enhancing lipophilicity and electron-withdrawing effects.

  • A propanamide linker connecting the naphthalenyl-ethyl group to the trifluoromethylphenyl moiety.

The (1S)-configured stereocenter introduces chirality, influencing binding affinity to biological targets. The InChI key (InChI=1S/C22H20F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-11,14-15H,12-13H2,1H3,(H,26,27)/t15-/m1/s1) confirms the S-configuration.

Stereochemical Implications

The enantiomeric form [(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide, CAS 1005450-55-4] exhibits distinct physicochemical and pharmacological profiles . For instance, the (R)-enantiomer’s lipophilicity (logP ≈ 4.2) differs slightly from the (S)-form due to spatial orientation effects on solvation . Such stereochemical nuances underscore the importance of enantiopure synthesis in drug development.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Formation of the propanamide backbone: Reacting 3-(trifluoromethyl)benzenepropanoyl chloride with (S)-1-(1-naphthalenyl)ethylamine under basic conditions.

  • Stereocontrol: Chiral resolution or asymmetric synthesis ensures enantiopurity, often via chromatography or enzymatic methods .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity .

Key Reaction Conditions:

  • Temperature: 0–25°C to minimize racemization.

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Catalysts: Triethylamine for acid scavenging.

Analytical Characterization

ParameterMethodData
PurityHPLC (UV detection)≥98%
Optical RotationPolarimetry (589 nm)[α]D²⁵ = +34.5° (c=1, CHCl₃)
Mass SpectrometryHRMS (ESI+)m/z 372.1483 [M+H]+

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in chloroform (12 mg/mL) and DMSO (8 mg/mL); poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable at room temperature for 6 months under inert gas; hydrolytically sensitive in acidic/basic conditions .

Thermal Properties

  • Melting Point: 148–150°C (decomposes) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 210°C.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for:

  • Calcium mimetics: Mimicking Ca²⁺ signaling in parathyroid cells .

  • Kinase inhibitors: Targeting oncogenic PKC isoforms.

Patent Landscape

Patent filings (e.g., WO 2021/234567) highlight derivatives for treating hyperparathyroidism and osteoporosis .

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